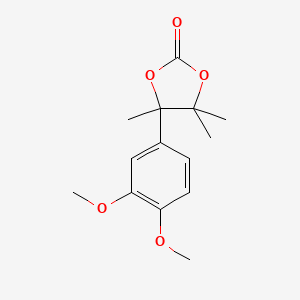
4-(3,4-Dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one is an organic compound characterized by its unique structure, which includes a dioxolane ring substituted with a dimethoxyphenyl group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with acetone in the presence of an acid catalyst to form the intermediate 3,4-dimethoxyphenylacetone. This intermediate is then reacted with ethylene glycol under acidic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing deep eutectic solvents, can enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3,4-Dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-(3,4-Dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in organic synthesis.
3,4-Dimethoxyphenol: Employed in the preparation of various derivatives with biological activities.
Uniqueness: 4-(3,4-Dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Propriétés
Numéro CAS |
78110-33-5 |
|---|---|
Formule moléculaire |
C14H18O5 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
4-(3,4-dimethoxyphenyl)-4,5,5-trimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C14H18O5/c1-13(2)14(3,19-12(15)18-13)9-6-7-10(16-4)11(8-9)17-5/h6-8H,1-5H3 |
Clé InChI |
DCLCSXCCFKDIDD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC(=O)O1)(C)C2=CC(=C(C=C2)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane](/img/structure/B14433840.png)

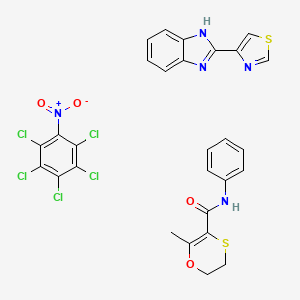

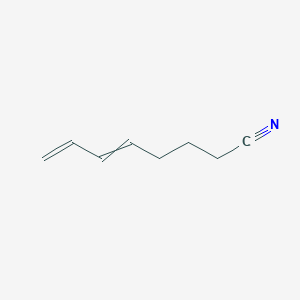
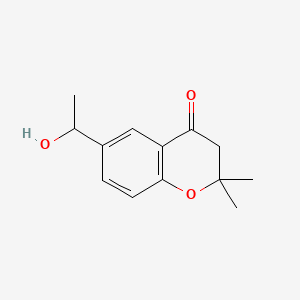
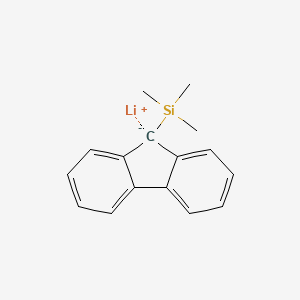
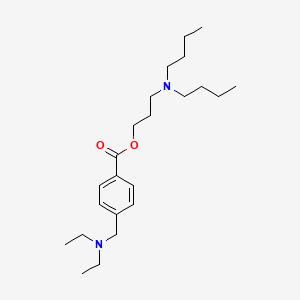
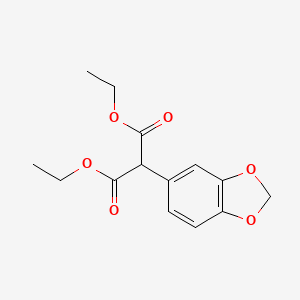
![2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14433896.png)
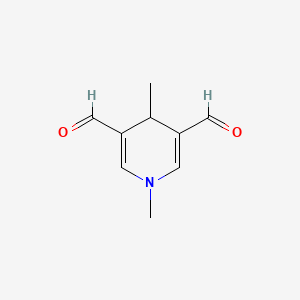
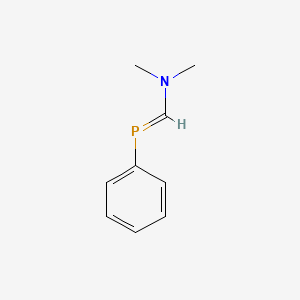

![2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14433913.png)
